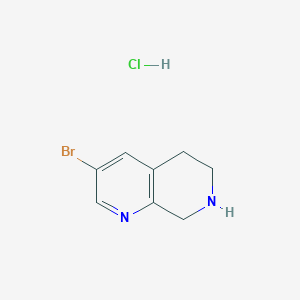
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Méthodes De Préparation
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves several steps. One common method includes the bromination of 5,6,7,8-tetrahydro-1,7-naphthyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The resulting product is then purified and converted to its hydrochloride salt form .
Analyse Des Réactions Chimiques
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and coupling agents such as palladium catalysts .
Applications De Recherche Scientifique
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Chemical Biology: The compound is employed in studies to understand biological processes at the molecular level.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride can be compared with other naphthyridine derivatives such as:
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
- 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C8H10BrClN2 |
|---|---|
Poids moléculaire |
249.53 g/mol |
Nom IUPAC |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2;1H |
Clé InChI |
LOCUXJIWNPPGMG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=C(C=N2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



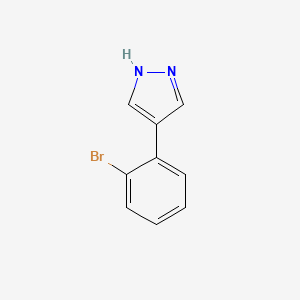

![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)
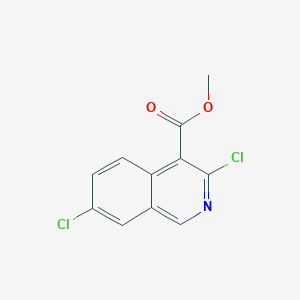
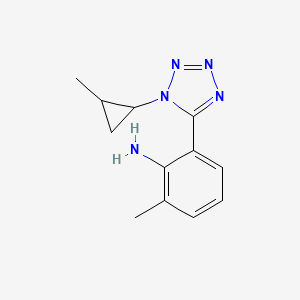


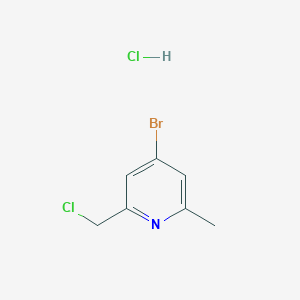
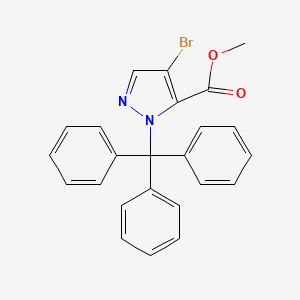

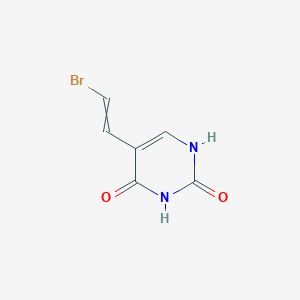
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
